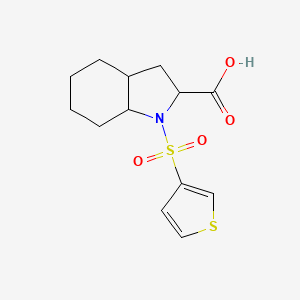![molecular formula C16H20FNO4 B6693171 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6693171.png)
3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a 5-fluoro-2-methoxybenzoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 5-Fluoro-2-methoxybenzoyl Group: This step involves the acylation of the piperidine ring using 5-fluoro-2-methoxybenzoyl chloride under basic conditions.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: The compound is used to study biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]acetic acid
- 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]butanoic acid
- 3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]pentanoic acid
Uniqueness
3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
3-[1-(5-fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-22-14-7-5-11(17)10-13(14)16(21)18-9-3-2-4-12(18)6-8-15(19)20/h5,7,10,12H,2-4,6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZPCQWIJJBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2-Methoxyethylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6693090.png)
![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6693099.png)
![2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B6693106.png)
![1-[2-(3-Chlorophenyl)ethylsulfonyl]piperidine-2-carboxylic acid](/img/structure/B6693112.png)

![3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693122.png)
![2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693129.png)
![2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B6693134.png)
![2-[(2,4-Dimethylpyrazol-3-yl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693138.png)
![2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6693145.png)
![3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid](/img/structure/B6693154.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-(2-phenylethyl)amino]acetic acid](/img/structure/B6693162.png)
![3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6693172.png)
![3-[(3,4-Difluorophenyl)methyl-(1,3,5-trimethylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693187.png)
